molecular formula C24H21N3O2 B12546525 4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one

4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one

Cat. No.: B12546525
M. Wt: 383.4 g/mol
InChI Key: FRIKOHAUJKEPJA-UHFFFAOYSA-N
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Description

4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines quinoline, pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Pyridine Moiety: The pyridine moiety can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Final Coupling Reaction: The final step involves coupling the quinoline, phenyl, and pyridine moieties through a carbonimidoyl linkage, which can be achieved using reagents such as methyl isocyanide and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a quinolinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the quinoline core but lack the pyridine and phenyl groups.

    Pyridine derivatives: Compounds with similar pyridine moieties but different substituents.

    Phenylquinolines: Compounds with a quinoline core and phenyl group but lacking the pyridine moiety.

Uniqueness

4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one is unique due to its combination of quinoline, pyridine, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one

InChI

InChI=1S/C24H21N3O2/c1-17(25-16-14-18-9-7-8-15-26-18)22-23(28)20-12-5-6-13-21(20)27(24(22)29)19-10-3-2-4-11-19/h2-13,15,28H,14,16H2,1H3

InChI Key

FRIKOHAUJKEPJA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=CC=N1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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